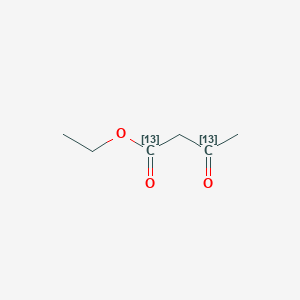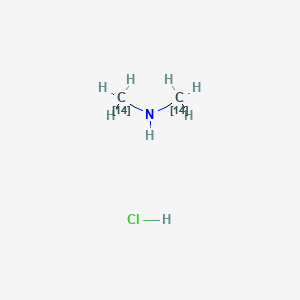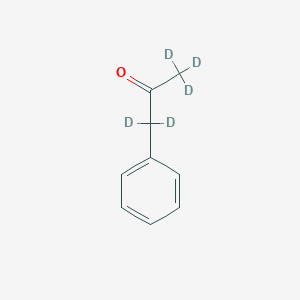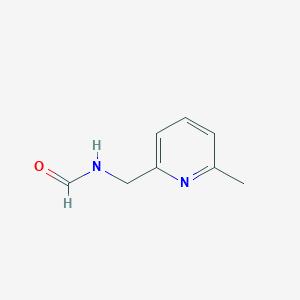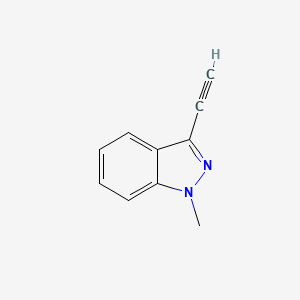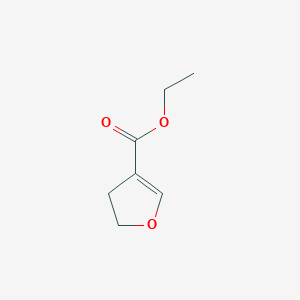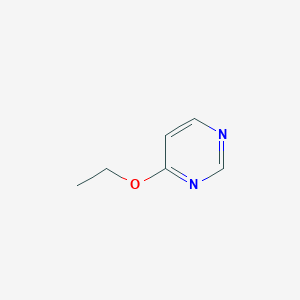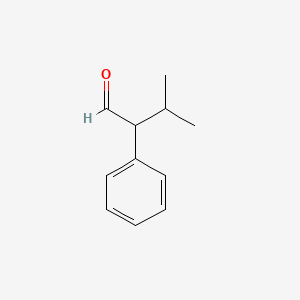
2-Bromo-6-tert-butyl-4-iodophenol
Overview
Description
2-Bromo-6-tert-butyl-4-iodophenol is a chemical compound that belongs to the family of phenols. It is also known as BI-4 and is widely used in scientific research for its unique properties. This compound has gained significant attention due to its potential applications in various fields such as medicine, biotechnology, and material science.
Scientific Research Applications
Application 1: Pharmaceutical Intermediates
- Summary of Application: 2-Bromo-6-tert-butyl-4-iodophenol is used as an intermediate in the pharmaceutical industry .
Application 2: Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene
- Summary of Application: This compound has been used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
- Methods of Application: The synthesis involved a series of reactions starting from 4-tert-octylphenol, including bromination, benzyl protection, and halogen exchange reaction . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
- Results or Outcomes: The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .
Application 3: Synthesis of 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran
- Summary of Application: 2-Bromo-6-tert-butyl-4-iodophenol has been used in the synthesis of 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran .
- Methods of Application: The synthesis involved treating 2-Bromo-6-tert-butyl-4-iodophenol with potassium ferricyanide in benzene .
- Results or Outcomes: The reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, along with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .
Application 4: Synthesis of Non-metallocene Complexes
- Summary of Application: This compound has been used in the synthesis of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties .
- Methods of Application: The synthesis involved a series of reactions starting from 4-tert-octylphenol, including bromination, benzyl protection, and halogen exchange reaction . The synthesized compounds were further examined for their application in Suzuki coupling reaction or Ullmann coupling reaction .
- Results or Outcomes: The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .
properties
IUPAC Name |
2-bromo-6-tert-butyl-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMCGGQBQOSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491368 | |
| Record name | 2-Bromo-6-tert-butyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-tert-butyl-4-iodophenol | |
CAS RN |
60803-27-2 | |
| Record name | 2-Bromo-6-tert-butyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



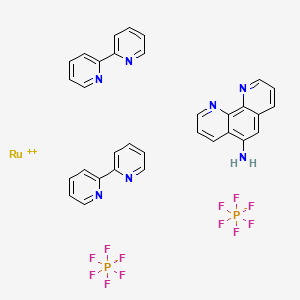
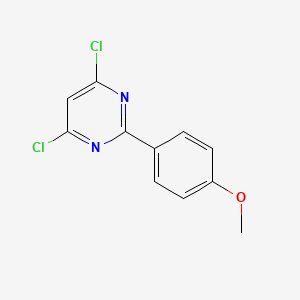
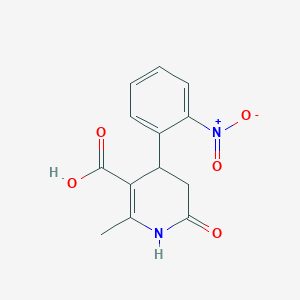
![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)

